Product packaging for Benzyl (1-carbamoylcyclobutyl)carbamate(Cat. No.:CAS No. 1936317-66-6)

Benzyl (1-carbamoylcyclobutyl)carbamate

Cat. No.: B2669917
CAS No.: 1936317-66-6
M. Wt: 248.282
InChI Key: BIGUPEBQIVJBFR-UHFFFAOYSA-N
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Description

Benzyl (1-carbamoylcyclobutyl)carbamate, with CAS number 1936317-66-6 and molecular formula C13H16N2O3, is a valuable chemical building block in medicinal chemistry and organic synthesis . The compound features both a benzyl carbamate (Cbz) group and a terminal carbamoyl group on a cyclobutane ring. The benzyl carbamate moiety is a well-established protecting group for amines, shielding the amine functionality during synthetic sequences and being readily removable under specific conditions, such as with Lewis acids, to generate primary amines . This makes it a crucial intermediate for the controlled synthesis of complex amine-containing molecules. In drug discovery, carbamate groups are frequently employed as stable surrogates for peptide bonds, helping to improve the metabolic stability and membrane permeability of potential drug candidates . The cyclobutyl ring introduces significant conformational strain and rigidity, which can be exploited to pre-organize a molecule for optimal binding to a biological target. Researchers value this compound for constructing novel molecular architectures, particularly in the development of protease inhibitors and other pharmacologically active agents. The product is intended for research applications as a synthetic intermediate and building block. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O3 B2669917 Benzyl (1-carbamoylcyclobutyl)carbamate CAS No. 1936317-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-carbamoylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-11(16)13(7-4-8-13)15-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGUPEBQIVJBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Benzyl 1 Carbamoylcyclobutyl Carbamate

Reactivity of the Carbamate (B1207046) Functionality

The benzyl (B1604629) carbamate group, commonly known as the benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis. chemicalbook.com Its reactivity is central to its role in multi-step synthetic sequences, allowing for selective deprotection under specific conditions.

The primary reaction of the Cbz group is its cleavage to unveil the free amine. Several methods are employed for this transformation, with catalytic hydrogenation being the most common.

Catalytic Hydrogenation: This is the most prevalent method for Cbz deprotection. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The mechanism proceeds via hydrogenolysis, where the benzyl C-O bond is cleaved. This process is highly efficient and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. In cases where other functional groups in the molecule are sensitive to hydrogenation, a hydrogen transfer source, such as 1,4-cyclohexadiene, can be used in place of H₂ gas to moderate the reactivity. organic-chemistry.org

Acidolysis: Strong acids can also effect the cleavage of the Cbz group. organic-chemistry.org Reagents like hydrogen bromide (HBr) in acetic acid are often used. The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the benzyl-oxygen bond to form a stable benzyl cation. This method is suitable for substrates that are stable to strong acidic conditions.

Lewis Acid-Mediated Cleavage: Lewis acids can be employed to remove the Cbz group. wikipedia.org These conditions can be milder than those using strong Brønsted acids.

Deprotection Method Reagents Byproducts Key Features
Catalytic HydrogenationH₂, Pd/CToluene, CO₂Mild conditions, clean reaction.
Transfer Hydrogenation1,4-cyclohexadiene, Pd/CToluene, CO₂, CyclohexaneAvoids high pressure H₂ gas.
AcidolysisHBr in Acetic AcidBenzyl bromide, CO₂Strong acidic conditions.

While complete cleavage (deprotection) is the most common transformation, the carbamate linkage can undergo other reactions. One such transformation is the direct conversion of carbamates into N-acyl amides. This can be achieved by reacting the carbamate with an acyl chloride in the presence of sodium iodide. clockss.org For instance, treatment of a benzyl carbamate with acetyl chloride and NaI can yield the corresponding acetamide. clockss.org This reaction provides a direct route for modifying the protecting group into a different amide functionality without isolating the intermediate free amine. clockss.org

Reactivity of the Carbamoyl (B1232498) Group

The carbamoyl group (-CONH₂) is a primary amide. Its reactivity is characteristic of this functional group, though it is generally less reactive than other carboxylic acid derivatives.

The primary amide can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, although this typically requires forcing conditions. Another key reaction of primary amides is dehydration to form a nitrile (-C≡N) using strong dehydrating agents.

Furthermore, amides can be activated to undergo nucleophilic substitution. This often requires conversion of the carbonyl oxygen into a better leaving group, for example, through the formation of an acyl phosphate (B84403) intermediate. libretexts.org Following activation, a nucleophile can attack the carbonyl carbon. libretexts.org While specific reactions involving the carbamoyl group of Benzyl (1-carbamoylcyclobutyl)carbamate are not detailed in the provided sources, its reactivity is expected to mirror that of other primary amides in similar chemical environments. The carbamoylation of amino groups is a key reaction for the formation of this moiety, and carbamoyl anions have been used in additions to imines to form α-amino amides. nih.govnih.gov

Modifications and Derivatizations of the Primary Amide

One of the most significant reactions of primary amides is the Hofmann rearrangement , which converts the amide into a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. The reaction mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of the isocyanate in aqueous media leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com In the context of this compound, this would result in the formation of a 1-(benzyloxycarbonylamino)cyclobutanamine.

Alternatively, if the Hofmann rearrangement is carried out in the presence of an alcohol, such as methanol (B129727) or benzyl alcohol, the intermediate isocyanate can be trapped to form a stable carbamate. wikipedia.orgorganic-chemistry.org This provides a pathway to N-protected 1,1-diaminoalkane derivatives. A variety of reagents can be employed for the Hofmann rearrangement, including N-bromosuccinimide (NBS) and (bis(trifluoroacetoxy)iodo)benzene, offering milder reaction conditions. wikipedia.org

The primary amide can also undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orgyoutube.com Basic hydrolysis typically involves heating with a strong base like sodium hydroxide, which proceeds via nucleophilic acyl substitution to form a carboxylate salt and ammonia (B1221849). libretexts.orgyoutube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Another potential transformation is the dehydration of the primary amide to a nitrile. This can be achieved using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) (TFAA). libretexts.org The reaction with thionyl chloride, for instance, proceeds through an imine chlorosulfite intermediate which then eliminates sulfur dioxide and a chloride ion to form the carbon-nitrogen triple bond of the nitrile. libretexts.org This would convert the carbamoyl group of this compound into a cyano group, yielding Benzyl (1-cyanocyclobutyl)carbamate.

Interactive Data Table: Potential Derivatizations of the Primary Amide

ReactionReagentsProduct Functional Group
Hofmann RearrangementBr₂, NaOH, H₂OPrimary Amine
Hofmann RearrangementBr₂, NaOMe, MeOHMethyl Carbamate
Hydrolysis (Basic)NaOH, H₂O, heatCarboxylate
Hydrolysis (Acidic)H₃O⁺, heatCarboxylic Acid
DehydrationSOCl₂ or P₂O₅Nitrile

Mechanistic Insights into Chemical Transformations

A deeper understanding of the reaction mechanisms is crucial for predicting reactivity and controlling the outcomes of chemical transformations involving this compound.

Elucidation of Reaction Pathways for Carbamate Formation and Cleavage

The benzyl carbamate group in this compound serves as a protecting group for the amine. Its formation and cleavage are fundamental transformations in synthetic chemistry.

Carbamate Formation: While this compound is a specific starting material, understanding its synthesis provides insight into its stability. Benzyl carbamates are typically synthesized by the reaction of an amine with benzyl chloroformate in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. Another route involves the reaction of an amine with benzyl alcohol and a carbonyl source like phosgene (B1210022) or its derivatives.

Carbamate Cleavage: The cleavage of the benzyl carbamate (Cbz) group is a common and well-studied reaction. A primary method for Cbz deprotection is hydrogenolysis . researchgate.net This involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free amine, toluene, and carbon dioxide.

Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or tin(IV) chloride (SnCl₄), can also be used to cleave benzyl carbamates. wikipedia.orgdal.ca The mechanism with Lewis acids generally involves coordination of the Lewis acid to the carbonyl oxygen, which weakens the benzyl C-O bond and facilitates its cleavage by a nucleophile or through heterolysis. SnCl₄ has been shown to be effective for cleaving benzyl carbamates, while leaving benzyl amides and amines intact under certain conditions. dal.ca

Other methods for Cbz cleavage include the use of strong acids, though this can sometimes be harsh, and nucleophilic reagents like 2-mercaptoethanol (B42355) under basic conditions. researchgate.netorganic-chemistry.org Recently, electrochemical methods for the oxidative cleavage of benzyl C-N bonds have also been developed, which may be applicable to carbamates. nih.govmdpi.com

Kinetic and Thermodynamic Considerations in Carbamate Reactivity

Kinetics: The rate of carbamate cleavage is highly dependent on the chosen method. Hydrogenolysis is often rapid under appropriate conditions. The kinetics of acid- or base-mediated hydrolysis are influenced by the concentration of the acid or base and the temperature. The steric hindrance around the carbamate, such as that provided by the cyclobutyl group, can also affect the reaction rate. For instance, sterically hindered amides can exhibit slower rates of hydrolysis. researchgate.net In the Hofmann rearrangement of the primary amide, the migration of the cyclobutyl group is a key step, and its rate can be influenced by the stability of the transition state.

Interactive Data Table: General Conditions for Benzyl Carbamate Cleavage

Cleavage MethodTypical ReagentsGeneral Observations
HydrogenolysisH₂, Pd/CMild, common, sensitive to other reducible groups.
Lewis AcidSnCl₄, TMSICan offer chemoselectivity. dal.ca
Strong AcidHBr in Acetic AcidCan be harsh, may affect other acid-labile groups.
Nucleophilic2-Mercaptoethanol, K₃PO₄Useful for substrates with sensitive functionalities. organic-chemistry.org

Theoretical and Computational Chemistry Studies on Benzyl 1 Carbamoylcyclobutyl Carbamate

Molecular Structure and Conformational Analysis

The spatial arrangement of atoms and the conformational flexibility of Benzyl (B1604629) (1-carbamoylcyclobutyl)carbamate are critical determinants of its chemical behavior. Computational chemistry provides powerful tools to explore these features.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. High-level ab initio calculations on cyclobutane itself reveal a dynamic equilibrium between two equivalent puckered states. nih.gov The degree of this puckering and the energy barrier to inversion (the process by which one puckered conformation converts to the other through a planar transition state) are key structural parameters.

For the parent cyclobutane, the equilibrium puckering angle has been computationally determined to be approximately 29.59°. nih.gov The barrier for this ring inversion is estimated to be around 482 cm⁻¹ (approximately 1.38 kcal/mol), indicating a highly flexible ring system at room temperature. nih.gov In Benzyl (1-carbamoylcyclobutyl)carbamate, the presence of two bulky substituents on the C1 carbon is expected to influence these parameters. The steric hindrance introduced by the benzylcarbamate and carbamoyl (B1232498) groups will likely affect the puckering angle and could potentially raise the barrier to inversion, favoring conformations that minimize steric clash between the substituents. The substituents are expected to preferentially occupy pseudo-equatorial positions to reduce steric interactions. researchgate.net

Table 1: Representative Puckering Parameters for Cyclobutane Systems

ParameterRepresentative Value
Equilibrium Puckering Angle (θ)~29.59°
Inversion Barrier~1.38 kcal/mol (482 cm⁻¹)
Note: These values are for the parent cyclobutane and may be altered by substitution.

Rotation around the C-N bonds in both the carbamate (B1207046) and carbamoyl (amide) groups is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group. nih.govmdpi.com This restricted rotation can lead to the existence of distinct rotational isomers (rotamers), typically referred to as syn and anti or cis and trans.

For N-alkylcarbamates, the rotational barrier is typically around 16 kcal/mol. nih.govacs.org The energy barrier for the carbamoyl group is expected to be similar to that of amides, which generally falls in the range of 15 to 22 kcal/mol. researchgate.net A computational study on carbamoylazide, for instance, estimated the torsional barrier of the NH2 group to be approximately 20 kcal/mol. researchgate.net These significant energy barriers suggest that at room temperature, the rotation around these C-N bonds is slow on the NMR timescale, potentially allowing for the observation of distinct conformers. The presence of the bulky benzyl and cyclobutyl groups can influence the relative stability of these rotamers.

Table 2: Typical Rotational Barriers for Carbamate and Amide Groups

Functional GroupC-N BondTypical Rotational Barrier (kcal/mol)
N-AlkylcarbamateR-NH-C(O)O-~16
Carbamoyl (Amide)R-C(O)-NH₂15 - 22

The structure of this compound contains both hydrogen bond donors (the N-H protons of the carbamate and carbamoyl groups) and hydrogen bond acceptors (the carbonyl oxygens). This arrangement allows for the possibility of intramolecular hydrogen bonding. nih.govacs.org Specifically, a hydrogen bond could form between the N-H of the carbamate group and the carbonyl oxygen of the carbamoyl group, or vice versa.

Electronic Structure and Reactivity Predictions

The distribution of electrons within the molecule dictates its reactivity. Computational methods like Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping are invaluable for predicting how the molecule will interact with other chemical species.

FMO theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character). nih.gov

For this compound, the HOMO is expected to have significant contributions from the nitrogen atoms' lone pairs and the π-system of the benzyl group. The delocalization of π-electrons across the carbamate backbone is also a key feature. nih.gov The LUMO is likely to be centered on the carbonyl groups of the carbamate and carbamoyl moieties, as these are the most electron-deficient centers. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Table 3: Predicted Loci of Frontier Molecular Orbitals

OrbitalPredicted Location(s)Associated Reactivity
HOMO Benzyl ring π-system, Nitrogen lone pairsNucleophilic sites
LUMO Carbonyl carbons (C=O) of carbamate and carbamoyl groupsElectrophilic sites

An EPS map illustrates the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In an EPS map of this compound, regions of negative potential are anticipated around the carbonyl oxygen atoms, making them sites for electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive potential are expected around the N-H protons, identifying them as acidic sites and hydrogen bond donors. The benzyl group would exhibit a region of moderate negative potential above and below the plane of the ring due to the π-electron cloud. This type of analysis is crucial for understanding non-covalent interactions, such as those involved in receptor binding or crystal packing.

Reaction Pathway Modeling and Transition State Analysis

There is currently no published research that specifically details the reaction pathway modeling or transition state analysis for the synthesis or reactions of this compound. While general computational methods for studying reaction mechanisms of carbamate formation exist, their application to this specific molecule has not been documented.

No computational studies elucidating the proposed reaction mechanisms for the formation of this compound could be located. While the synthesis of carbamates can proceed through various routes, such as the reaction of an isocyanate with an alcohol or the use of phosgene (B1210022) derivatives, computational modeling of these pathways for the title compound is not available in the public domain. General studies on other carbamates have employed methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to investigate reaction energetics and transition states, but these have not been applied to this compound.

Computational Design and Exploration of Analogs and Derivatives

The computational design and exploration of analogs and derivatives of this compound, without a focus on specific biological outcomes, is another area where specific research is lacking. In silico design is a powerful tool for exploring chemical space and predicting the properties of novel compounds, but it does not appear to have been applied to this specific carbamate.

There are no available studies that report on the systematic structural modifications of this compound and the subsequent computational prediction of their synthetic accessibility. Such studies would typically involve the in silico modification of the benzyl, carbamoyl, or cyclobutyl moieties and the use of computational tools to assess the feasibility of their synthesis. The absence of such research indicates that this specific chemical scaffold has not been a focus of computational exploration for the development of new derivatives.

Future Directions and Emerging Research Themes in the Study of Benzyl 1 Carbamoylcyclobutyl Carbamate

Unexplored Synthetic Avenues and Methodologies for Carbamate (B1207046) and Cyclobutyl Compounds

The synthesis of carbamates and the construction of cyclobutyl systems are mature fields, yet significant opportunities exist for developing more efficient, sustainable, and versatile methodologies. Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022) or moisture-sensitive isocyanates. organic-chemistry.orgnih.gov Emerging research is focused on greener and more efficient alternatives.

One promising avenue is the expansion of transition metal-free catalytic systems . For instance, the use of carbon dioxide (CO2) as a C1 synthon, activated by organic bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), presents a sustainable route to carbamates from amines under mild conditions. uantwerpen.be Another innovative approach involves the direct transformation of Boc-protected amines into a variety of carbamates and related structures using simple bases like lithium tert-butoxide, which avoids harsh reagents entirely. rsc.org

Further exploration into catalytic transcarbamoylation reactions also holds promise. Tin-catalyzed methods using reagents like dibutyltin (B87310) maleate (B1232345) have demonstrated high efficiency for converting alcohols into carbamates with excellent functional group tolerance, offering a cost-effective and practical alternative to traditional protocols. organic-chemistry.org The development of novel catalysts and reaction conditions could further broaden the scope and applicability of such transformations.

Key methodologies for future exploration in carbamate synthesis are summarized below.

MethodologyKey FeaturesPotential Advantages
CO2 Fixation Utilizes CO2 as a renewable C1 source with organic base catalysis. uantwerpen.beEnvironmentally benign, sustainable, avoids toxic reagents. uantwerpen.be
Direct Boc-Amine Conversion Single-step transformation of Boc-protected amines using a simple base. rsc.orgHigh efficiency, operational simplicity, scalability. rsc.org
Catalytic Transcarbamoylation Tin-catalyzed reaction of alcohols with a carbamate source (e.g., phenyl carbamate). organic-chemistry.orgMild conditions, broad functional-group tolerance, cost-effective. organic-chemistry.org
Rearrangement Reactions Modern variations of classic methods like the Hofmann and Curtius rearrangements. nih.govAccess to carbamates from readily available amides or carboxylic acids. nih.gov

For the cyclobutyl moiety, research into novel cycloaddition reactions and ring-expansion/contraction strategies could provide new pathways to substituted cyclobutanes, which are challenging scaffolds to construct.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation (focus on methodology)

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of carbamoylcyclobutyl systems requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are indispensable, newer methodologies can provide unprecedented insight into transient intermediates and reaction kinetics.

In-situ reaction monitoring using techniques such as Process Analytical Technology (PAT) with Fourier-transform infrared (FT-IR) or Raman spectroscopy allows for real-time tracking of reactant consumption and product formation. mdpi.com This approach can reveal kinetic profiles and help identify short-lived intermediates that are missed by conventional offline analysis. For instance, Raman spectroscopy, particularly with a 1064 nm laser to reduce fluorescence, is a powerful non-destructive tool for monitoring molecular vibrational fingerprints during a reaction. mdpi.com

Advanced mass spectrometry techniques , such as Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS), offer enhanced sensitivity and confirmation for analyzing thermally labile compounds like carbamates, often through derivatization. scispec.co.th Techniques like flash methylation in the GC injector port can make otherwise non-volatile carbamates amenable to gas-phase analysis. scispec.co.th For non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) remains a preferred technique, with specialized columns developed specifically for carbamate analysis that can significantly reduce analysis times. sepscience.comtaylorfrancis.com

The combination of spectroscopy with chemometrics —the use of statistical analysis on large spectral datasets—can extract subtle information and build predictive models for reaction outcomes and quality control. nih.gov This integration is crucial for moving from qualitative observation to quantitative understanding.

TechniqueMethodological FocusInformation Gained
In-situ FT-IR/Raman Real-time monitoring of vibrational modes in the reaction vessel. mdpi.comReaction kinetics, detection of transient species, mechanistic pathways.
GC-MS/MS Analysis of derivatized, thermally labile compounds with high sensitivity and structural confirmation. scispec.co.thIdentification of byproducts, confirmation of product structure.
LC-MS with Specialized Columns Rapid separation and detection of polar and thermally unstable carbamates. sepscience.comQuantitative analysis of reaction mixtures, improved sample throughput. sepscience.com
Vibrational Circular Dichroism (VCD) Analysis of the stereochemistry and conformational landscape of chiral molecules in solution. chemrxiv.orgDetermination of absolute configuration, study of conformational isomers. chemrxiv.org

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The synergy between experimental synthetic chemistry and theoretical computational chemistry is a powerful paradigm for modern chemical research. For compounds like Benzyl (B1604629) (1-carbamoylcyclobutyl)carbamate, this collaboration can accelerate discovery by predicting reaction outcomes, elucidating complex mechanisms, and designing novel molecular structures with desired properties.

Density Functional Theory (DFT) calculations have become a vital tool for mapping out reaction energy profiles. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed synthetic route and understand the factors controlling selectivity. For example, DFT studies can elucidate the catalytic cycle in the formation of carbamates, identifying key intermediates and quantifying activation energies, thereby guiding the optimization of reaction conditions. mdpi.comdoi.org

Molecular docking and dynamics simulations can provide insights into how these molecules might interact with biological targets. mdpi.com While the primary focus is on the compound's chemistry, understanding its potential intermolecular interactions through computational modeling can guide the design of new derivatives. For instance, docking studies of steroidal carbamates against plant receptors have provided a theoretical basis for their observed biological activity, linking molecular structure to function. mdpi.com

The study of non-covalent interactions (NCI) through computational plots can reveal subtle attractive and repulsive forces that govern molecular conformation and reactivity, which are difficult to probe experimentally. chemrxiv.orgdoi.org This level of detail is crucial for understanding the conformational preferences of the flexible carbamate group, which can exist in syn and anti isomers due to restricted rotation around the C-N bond. nih.govchemrxiv.org

Research AreaComputational MethodApplication & Insights
Reaction Mechanism Elucidation Density Functional Theory (DFT) mdpi.comMapping potential energy surfaces, identifying transition states, predicting reaction barriers. mdpi.comresearchgate.net
Structural & Conformational Analysis DFT, Ab Initio Calculations chemrxiv.orgresearchgate.netPredicting stable conformers, analyzing rotational barriers of the carbamate C-N bond. nih.gov
Predicting Spectroscopic Properties Quantum Chemistry Calculations chemrxiv.orgAiding in the assignment of complex IR, VCD, and NMR spectra. chemrxiv.org
Rational Molecular Design Molecular Docking mdpi.comSimulating interactions with target proteins to guide the synthesis of functional derivatives. mdpi.com

Potential for Novel Chemical Transformations and Derivatizations of Carbamoylcyclobutyl Systems

The structure of Benzyl (1-carbamoylcyclobutyl)carbamate offers multiple sites for chemical modification, providing a platform for creating a library of novel compounds. The primary amide, the carbamate nitrogen, the benzyl group, and the cyclobutyl ring are all potential handles for derivatization.

The primary carbamoyl (B1232498) group (-CONH2) can undergo a variety of classical transformations. Dehydration could yield a nitrile, while hydrolysis would lead to a carboxylic acid. The Hofmann rearrangement could convert the primary amide into a primary amine, providing access to 1,1-diaminocyclobutane derivatives. nih.gov

The benzyl carbamate group serves as a protecting group for the amine but can also be a point of modification. Catalytic hydrogenolysis would cleave the benzyloxycarbonyl (Cbz) group, liberating the primary amine. This amine could then be acylated, alkylated, or converted into different carbamates or ureas to explore structure-activity relationships.

The cyclobutyl ring itself, while generally stable, could be functionalized further. Research into C-H activation methodologies could allow for the introduction of substituents directly onto the ring, a challenging but highly valuable transformation.

Finally, derivatization is also a key strategy in the analysis of carbamates. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or 9-xanthydrol can be used to create derivatives with improved volatility and detectability for GC-MS analysis, a technique that could be applied to quantify related carbamoylcyclobutyl systems in various matrices. researchgate.netnih.govnih.gov

Q & A

Q. What synthetic methodologies are effective for preparing Benzyl (1-carbamoylcyclobutyl)carbamate?

The compound can be synthesized via carbamate formation using activated intermediates. For example, a cyclobutane precursor is treated with N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at -20°C to activate the carboxylic acid group. Subsequent coupling with benzyl alcohol derivatives, followed by extraction with dichloromethane and purification via flash column chromatography, yields the product. Analogous protocols report a 67% yield for structurally similar carbamates .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamate and cyclobutane moieties. Infrared (IR) spectroscopy identifies characteristic carbonyl stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while thin-layer chromatography (TLC) monitors reaction progress. For crystalline derivatives, X-ray diffraction using programs like SHELXL can resolve 3D structures .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

While direct data for this compound is limited, structurally similar benzyl carbamates exhibit boiling points ~393°C, densities ~1.23 g/cm³, and flash points >190°C. Solubility in polar solvents (e.g., dichloromethane) is typical, but lipophilicity (LogP ~1.5) suggests moderate membrane permeability. These properties guide storage (dry, sealed containers) and experimental design .

Q. What safety protocols should be followed during synthesis and handling?

Avoid skin/eye contact using gloves and goggles. Ensure ventilation to mitigate inhalation risks. In case of exposure, rinse affected areas with water for ≥15 minutes. Use dry chemical extinguishers for fires, as combustion may release toxic gases (e.g., CO, NOₓ). Dispose of waste via approved chemical containers to prevent environmental contamination .

Q. How can computational tools aid in predicting the compound’s reactivity or stability?

Density Functional Theory (DFT) calculations model electronic properties, while molecular dynamics simulations predict solvation behavior. Tools like PubChem and EPA DSSTox provide preliminary toxicity and pharmacokinetic data (e.g., blood-brain barrier permeability, P-glycoprotein interactions) to guide experimental prioritization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s cholinesterase inhibition?

Replace the cyclobutyl group with bioisosteres (e.g., cyclopropyl or adamantyl) to modulate steric and electronic effects. Test derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. For example, benzyl carbamates with 3-chlorophenyl substituents show IC₅₀ values comparable to galanthamine, a reference inhibitor .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data?

If NMR suggests conformational flexibility but X-ray data indicates rigidity, perform variable-temperature NMR to probe dynamic behavior. For unresolved peaks, use 2D techniques (COSY, NOESY) or compare with computational spectra (e.g., Gaussian-derived chemical shifts). Cross-validate with alternative crystallization conditions or solvent systems .

Q. How does the carbamate group’s electrophilicity influence target engagement?

The carbamate carbonyl can form covalent bonds with nucleophilic residues (e.g., serine in esterases). Kinetic studies (e.g., time-dependent inhibition) and mass spectrometry-based proteomics identify adduct formation. Modify the carbamate’s leaving group (e.g., benzyl vs. methyl) to tune reactivity and selectivity .

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

Use Caco-2 cell monolayers to predict intestinal absorption. Microsomal stability assays (human liver microsomes) evaluate metabolic liability. Plasma protein binding assays (equilibrium dialysis) and PAMPA (parallel artificial membrane permeability assay) refine bioavailability predictions .

Q. How can high-throughput screening (HTS) pipelines improve derivative synthesis?

Automate coupling reactions using robotic liquid handlers and solid-phase synthesis. Implement inline analytics (e.g., UPLC-MS) for real-time purity assessment. Machine learning models trained on existing SAR data can prioritize substituents with desirable steric/electronic profiles .

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